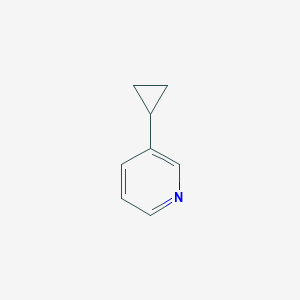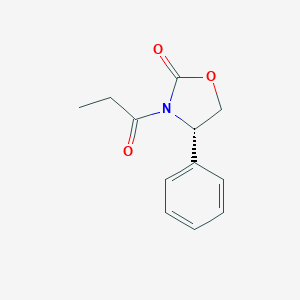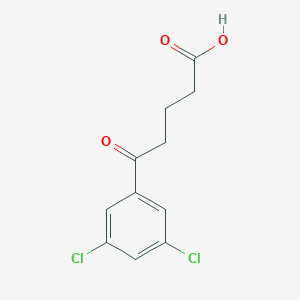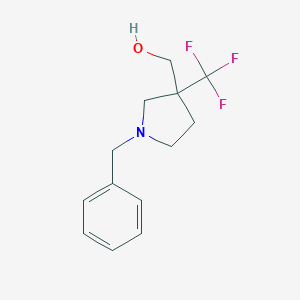![molecular formula C15H7IN2O3 B070816 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-51-1](/img/structure/B70816.png)
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione, also known as IQD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IQD is a member of the indoloquinazoline family of compounds and has been shown to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and division. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of various neurotransmitter receptors in the brain, which may contribute to its effects on behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cells and neurotransmitter receptors, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have antioxidant and anti-inflammatory properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, the synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise. In addition, the potential toxicity of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione must be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. One area of interest is the development of new cancer therapies based on the inhibitory effects of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione on cancer cells. In addition, the potential therapeutic applications of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in other diseases, such as Alzheimer's disease and Parkinson's disease, are also being explored. Finally, further research is needed to fully understand the mechanisms of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione and to develop new synthetic methods for its production.
Métodos De Síntesis
The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a multi-step process that involves the reaction of 2-amino-3-iodoaniline with various reagents to create the desired compound. The final step involves the oxidation of the intermediate compound to form 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a potent inhibitory effect on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used as a tool for studying the mechanisms of action of various drugs and neurotransmitters in the brain.
Propiedades
Número CAS |
169038-51-1 |
|---|---|
Nombre del producto |
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
Fórmula molecular |
C15H7IN2O3 |
Peso molecular |
390.13 g/mol |
Nombre IUPAC |
4-hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7IN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
Clave InChI |
IBHLEOQGTNSRBN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Sinónimos |
Indolo[2,1-b]quinazoline-6,12-dione, 4-hydroxy-8-iodo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



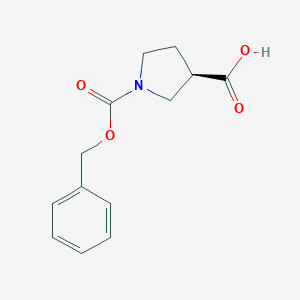
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
